DIM-C-pPhCO2Me

Description

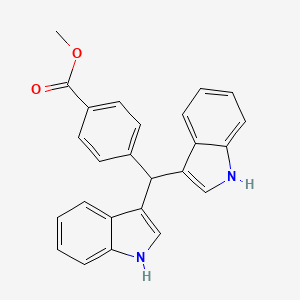

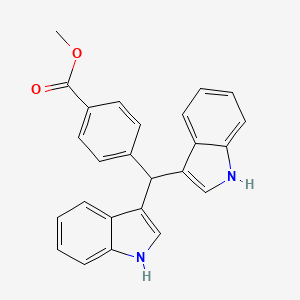

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-[bis(1H-indol-3-yl)methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O2/c1-29-25(28)17-12-10-16(11-13-17)24(20-14-26-22-8-4-2-6-18(20)22)21-15-27-23-9-5-3-7-19(21)23/h2-15,24,26-27H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBAOKSZCULLDIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801271204 | |

| Record name | Methyl 4-(di-1H-indol-3-ylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151358-48-4 | |

| Record name | Methyl 4-(di-1H-indol-3-ylmethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151358-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(di-1H-indol-3-ylmethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801271204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Core Mechanism of Action of DIM-C-pPhCO2Me: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the mechanism of action of 1,1-bis(3'-indolyl)-1-(p-methoxycarbonylphenyl)methane (DIM-C-pPhCO2Me), a synthetic analog of diindolylmethane (DIM). This compound has emerged as a potent antagonist of the nuclear receptor 4A1 (NR4A1), also known as Nur77. By targeting NR4A1, this compound orchestrates a cascade of downstream cellular events, leading to the inhibition of cancer cell growth, induction of apoptosis, and modulation of key signaling pathways implicated in oncogenesis. This document provides a comprehensive overview of its primary molecular interactions, downstream signaling effects, and supporting experimental data, offering valuable insights for researchers in oncology and drug development.

Primary Molecular Target: Nuclear Receptor 4A1 (NR4A1/Nur77)

The principal mechanism of action of this compound is its function as a direct antagonist of the nuclear receptor 4A1 (NR4A1).[1][2][3][4] It exerts its effects by binding to the ligand-binding domain of NR4A1, thereby inhibiting its transcriptional activity.[1] This antagonistic action is the lynchpin of its anti-neoplastic properties observed in a variety of cancer cell lines, including those of the colon, pancreas, and kidney.[1][5]

Downstream Cellular and Molecular Effects

The antagonism of NR4A1 by this compound triggers a series of downstream events that collectively contribute to its anti-cancer activity.

Inhibition of NR4A1-Dependent Gene Transcription

As an NR4A1 antagonist, this compound curtails the transactivation of NR4A1-dependent genes.[1][5] This leads to the downregulation of several pro-oncogenic proteins and pathways that are crucial for cancer cell survival and proliferation.

Induction of Apoptosis

A hallmark of this compound's activity is the induction of apoptosis in cancer cells.[2][5] This programmed cell death is initiated through multiple avenues:

-

Downregulation of Anti-Apoptotic Proteins: The compound decreases the expression of Sp-regulated survival proteins such as survivin.[1]

-

Induction of Pro-Apoptotic Markers: Treatment with this compound leads to the cleavage of poly(ADP-ribose) polymerase (PARP) and positive Annexin V staining, both of which are indicative of apoptosis.[5][6]

Cell Growth Inhibition

This compound effectively inhibits the proliferation of various cancer cell lines.[2][5] The anti-proliferative effects are dose-dependent, with specific IC50 values determined for different cell types.

Modulation of Key Signaling Pathways

The antagonistic effect on NR4A1 reverberates through several critical signaling networks:

-

mTOR Signaling Pathway: In certain cellular contexts, this compound can inhibit the mTOR signaling pathway. This is achieved through the activation of the p53/sestrin2/AMPKα axis, which acts as a negative regulator of mTOR.[1]

-

Endoplasmic Reticulum (ER) Stress: The compound has been shown to induce markers of ER stress, including CHOP, ATF4, and p-PERK.[2] Prolonged ER stress can be a potent trigger for apoptosis.

-

Reactive Oxygen Species (ROS) Induction: An increase in intracellular reactive oxygen species (ROS) has been observed following treatment with this compound, which in turn activates cellular stress-response genes.[5]

Regulation of Gene Expression

Beyond the direct targets of NR4A1, this compound influences the expression of a broader set of genes involved in tumorigenesis. These include the downregulation of:

Inhibition of Cell Migration and Adhesion

This compound has been demonstrated to reduce the migratory and adhesive capabilities of cancer cells. This effect is associated with the downregulation of integrin β1 (ITGB1).[4]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the efficacy of this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| ACHN | Renal Cell Carcinoma | 11.7 | [2] |

| 786-O | Renal Cell Carcinoma | 13.4 | [2] |

| Rh30 | Rhabdomyosarcoma | ~10-15 | [5] |

| RD | Rhabdomyosarcoma | ~15-20 | [5] |

| RKO | Colon Cancer | 21.2 (for DIM-C-pPhOH) | [1] |

| SW480 | Colon Cancer | 21.4 (for DIM-C-pPhOH) | [1] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its investigation.

Caption: Mechanism of this compound action.

Caption: General experimental workflow.

Detailed Experimental Protocols

While specific, detailed step-by-step protocols are proprietary to the conducting laboratories, the following outlines the general methodologies employed in the cited research.

Cell Culture

-

Cell Lines: Cancer cell lines (e.g., RKO, SW480, ACHN, 786-O, Rh30, RD) are cultured in appropriate media (e.g., RPMI 1640, DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assay (MTT)

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

Varying concentrations of this compound (or DMSO as a control) are added to the wells.

-

After a specified incubation period (e.g., 24, 48, 72 hours), MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours.

-

The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 values are calculated from the dose-response curves.

Western Blot Analysis

-

Cells are treated with this compound for a designated time.

-

Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

The membrane is incubated with primary antibodies against target proteins (e.g., NR4A1, PARP, survivin, β-actin) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Annexin V Apoptosis Assay

-

Cells are treated with this compound.

-

Both adherent and floating cells are collected and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

-

After incubation in the dark, the stained cells are analyzed by flow cytometry.

-

The percentage of apoptotic cells (Annexin V positive, PI negative) is quantified.

NR4A1 Transactivation Assay (Luciferase Reporter Assay)

-

Cells are co-transfected with an NR4A1 expression vector and a reporter plasmid containing NR4A1 response elements upstream of a luciferase gene (e.g., NBRE-luc).

-

A β-galactosidase expression vector is often co-transfected for normalization.

-

After transfection, cells are treated with this compound.

-

Cell lysates are prepared, and luciferase and β-galactosidase activities are measured using respective assay kits.

-

Luciferase activity is normalized to β-galactosidase activity to determine the effect of the compound on NR4A1 transactivation.

Conclusion

This compound represents a promising anti-cancer agent with a well-defined mechanism of action centered on the antagonism of the NR4A1 nuclear receptor. Its ability to inhibit cell growth, induce apoptosis, and modulate critical oncogenic signaling pathways underscores its therapeutic potential. Further research, particularly in preclinical and clinical settings, is warranted to fully elucidate its efficacy and safety profile for the treatment of various malignancies.

References

- 1. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Nuclear receptor 4A1 (NR4A1) as a drug target for treating rhabdomyosarcoma (RMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on DIM-C-pPhCO2Me as a Nuclear Receptor 4A1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nuclear receptor 4A1 (NR4A1), also known as Nur77, is an orphan nuclear receptor implicated in the progression of various cancers, including rhabdomyosarcoma, colon, breast, and renal cell carcinoma.[1][2][3] Its overexpression is often correlated with poor prognoses, making it a compelling therapeutic target. 1,1-Bis(3-indolyl)-1-(p-carboxymethylphenyl)methane (DIM-C-pPhCO2Me) is a member of the C-DIM (methylene-substituted diindolylmethane) family of compounds that has been identified as a potent antagonist of NR4A1.[1][2] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, summarizing key quantitative data, outlining experimental protocols, and visualizing its effects on cellular signaling pathways.

Mechanism of Action

This compound exerts its anticancer effects by directly binding to the ligand-binding domain of NR4A1 and antagonizing its pro-oncogenic functions.[1] The effects of treatment with this compound are comparable to those observed following the genetic knockdown of NR4A1, confirming its mechanism-based activity.[1] The primary mechanisms include the inhibition of NR4A1-dependent transactivation, disruption of pro-survival gene expression, induction of cellular stress, and inhibition of the mTOR signaling pathway.

Inhibition of NR4A1-Dependent Transactivation

This compound functions as a direct antagonist, inhibiting the transcriptional activity of NR4A1. In reporter gene assays, this compound decreases luciferase activity driven by NR4A1 response elements, demonstrating its ability to block the receptor's function.[1]

Downregulation of Sp-Regulated Pro-Survival Genes

NR4A1 often acts as a coactivator for the Sp1 transcription factor, forming a complex with p300 to drive the expression of genes with GC-rich promoters.[1][4] These genes include critical regulators of cell survival and proliferation such as survivin, Bcl-2, cyclin D1, and EGFR.[1] this compound treatment leads to a decrease in the binding of NR4A1 and p300 to the promoters of these genes, subsequently reducing their expression and promoting apoptosis.[1]

Caption: NR4A1-Sp1 mediated gene transcription and its inhibition by this compound.

Induction of Oxidative and Endoplasmic Reticulum (ER) Stress

A key function of NR4A1 is the maintenance of low cellular stress levels by regulating the expression of antioxidant genes like isocitrate dehydrogenase 1 (IDH1) and thioredoxin domain-containing 5 (TXNDC5).[1] this compound treatment, similar to NR4A1 knockdown, downregulates IDH1 and TXNDC5 expression.[1][3] This leads to an accumulation of reactive oxygen species (ROS), which in turn activates ER stress pathways, evidenced by the induction of markers like CHOP and ATF4.[1][3]

Caption: Induction of ROS and ER Stress by this compound via NR4A1 antagonism.

Inhibition of mTOR Signaling

This compound inhibits the mTOR signaling pathway through an ROS-dependent mechanism.[1] In cancer cells with mutant p53, the induction of ROS by this compound leads to the expression of sestrin 2.[1] Sestrin 2 subsequently activates AMP-activated protein kinase (AMPK), a known inhibitor of mTOR.[1] This results in decreased phosphorylation of downstream mTOR targets like 4EBP1 and S6RP, leading to reduced protein synthesis and cell growth.[1] In cells with wild-type p53, NR4A1 normally binds and inactivates p53; its antagonism by this compound liberates p53, which can also induce sestrin 2 and inhibit mTOR.[1][2]

Caption: mTOR pathway inhibition by this compound in mutant p53 cancer cells.

Quantitative Data Presentation

The antagonist activity of this compound has been quantified in various cancer cell lines. The following table summarizes the half-maximal inhibitory concentrations (IC50) for cell growth inhibition.

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| ACHN | Renal Cell Carcinoma | 11.7 | 24 | [3] |

| 786-O | Renal Cell Carcinoma | 13.4 | 24 | [3] |

| RKO | Colon Cancer | ~21.2 (for DIM-C-pPhOH) | 48 | [2] |

| SW480 | Colon Cancer | ~21.4 (for DIM-C-pPhOH) | 48 | [2] |

Note: Data for DIM-C-pPhOH, a closely related analog, is included for comparative context where specific this compound data is not available.[2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize this compound as an NR4A1 antagonist.

Cell Culture and Treatment

-

Cell Lines: Rhabdomyosarcoma (Rh30, RD), renal cell carcinoma (ACHN, 786-O), and colon cancer (RKO, SW480) cells are commonly used.[1][2][3]

-

Culture Conditions: Cells are maintained in appropriate media (e.g., DMEM) supplemented with 5-10% fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: this compound is dissolved in DMSO to create a stock solution.[5] For experiments, cells are treated with varying concentrations of the compound (typically 0-20 µM) for specified durations (e.g., 24, 48, or 72 hours).[1][3] A vehicle control (DMSO) is run in parallel.

Western Blot Analysis

-

Purpose: To determine the effect of this compound on the protein expression levels of target genes.

-

Protocol:

-

After treatment, cells are harvested and lysed in RIPA buffer containing protease inhibitors.

-

Protein concentration is determined using a BCA assay.

-

Equal amounts of protein (20-40 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour.

-

The membrane is incubated overnight at 4°C with primary antibodies against proteins of interest (e.g., NR4A1, survivin, Bcl-2, TXNDC5, IDH1, p-AMPK, sestrin 2, PARP, and β-actin as a loading control).[1][2]

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Luciferase Reporter Assay

-

Purpose: To quantify the antagonist effect of this compound on NR4A1 transcriptional activity.

-

Protocol:

-

Cells are seeded in 12-well plates.

-

Cells are co-transfected with a reporter plasmid containing NR4A1 response elements (e.g., NBREx3-Luc or UASx5-Luc) and an expression vector for NR4A1 (e.g., GAL4-NR4A1).[1][6]

-

After ~6 hours of transfection, the medium is replaced, and cells are treated with this compound or DMSO for 18-24 hours.

-

Cells are lysed, and luciferase activity in the cell extracts is measured using a luminometer.

-

Results are normalized to total protein concentration or a co-transfected control plasmid (e.g., β-galactosidase).

-

Caption: Workflow for the NR4A1 Luciferase Reporter Assay.

Chromatin Immunoprecipitation (ChIP) Assay

-

Purpose: To investigate the binding of NR4A1 and associated proteins to specific gene promoters in the presence of this compound.

-

Protocol:

-

Cells are treated with this compound or DMSO.

-

Protein-DNA complexes are cross-linked with formaldehyde.

-

Cells are lysed, and the chromatin is sheared into fragments by sonication.

-

The sheared chromatin is immunoprecipitated overnight with antibodies against NR4A1, p300, Sp1, or RNA polymerase II.[1] An IgG antibody is used as a negative control.

-

The immune complexes are collected, and the DNA is purified after reversing the cross-links.

-

The amount of precipitated promoter DNA (e.g., for survivin, TXNDC5, IDH1) is quantified by real-time PCR.[1]

-

ROS Detection Assay

-

Purpose: To measure the induction of intracellular reactive oxygen species.

-

Protocol:

-

Cells are seeded in 6-well plates and treated with this compound.

-

In some experiments, cells are pre-treated with an antioxidant like glutathione (GSH) to confirm ROS-dependency.[6]

-

Following treatment, cells are incubated with a cell-permeable fluorescent probe, such as CM-H2DCFDA, according to the manufacturer's instructions.

-

The fluorescence intensity, which is proportional to the amount of ROS, is measured using a flow cytometer or fluorescence microscope.[6]

-

Apoptosis Assays (Annexin V Staining and PARP Cleavage)

-

Purpose: To detect and quantify apoptosis induced by this compound.

-

Protocol (Annexin V):

-

Cells are treated with the compound for the desired time.

-

Both floating and adherent cells are collected.

-

Cells are washed with PBS and resuspended in Annexin V binding buffer.

-

Alexa Fluor 488-conjugated Annexin V and propidium iodide (PI) are added.

-

After a 15-minute incubation in the dark, cells are analyzed by flow cytometry or confocal microscopy.[6] Annexin V-positive cells are considered apoptotic.

-

-

Protocol (PARP Cleavage):

-

Cell lysates are prepared as for Western blotting.

-

Samples are analyzed by Western blot using an antibody that detects both full-length and cleaved PARP.[1] An increase in the cleaved PARP fragment indicates apoptosis.

-

Conclusion

This compound is a promising, mechanism-based NR4A1 antagonist with potent anticancer activity across a range of tumor types.[1][3][7] Its ability to simultaneously disrupt multiple pro-oncogenic pathways—including cell survival signaling, stress response, and mTOR-mediated growth—highlights its therapeutic potential. The detailed experimental data and protocols provided herein serve as a valuable resource for researchers and drug development professionals seeking to further investigate and develop NR4A1 antagonists as a novel class of cancer therapeutics.

References

- 1. Nuclear receptor 4A1 (NR4A1) as a drug target for treating rhabdomyosarcoma (RMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Targeting the nuclear orphan receptor NR4A1: a key target in lung cancer progression and therapeutic resistance [frontiersin.org]

- 5. selleckchem.com [selleckchem.com]

- 6. Nuclear Receptor 4A1 (NR4A1) Antagonists Induce ROS-dependent Inhibition of mTOR Signaling in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Supplier | CAS 151358-48-4 | AOBIOUS [aobious.com]

The Antineoplastic Potential of DIM-C-pPhCO2Me: A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

1,1-bis(3'-indolyl)-1-(p-methoxyphenyl)methane, abbreviated as DIM-C-pPhCO2Me, is a synthetic derivative of diindolylmethane (DIM). It has emerged as a potent antagonist of the nuclear receptor 4A1 (NR4A1), also known as Nur77 or TR3.[1][2] This antagonism is central to its antineoplastic activities observed across a range of cancer types, including pancreatic, colon, breast, kidney, and rhabdomyosarcoma cells.[1] this compound exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis, modulation of critical signaling pathways, and induction of endoplasmic reticulum (ER) stress.[3] This technical guide provides a comprehensive overview of the current understanding of this compound's antineoplastic activity, detailing its effects on cancer cells, the signaling pathways it modulates, and the experimental methodologies used to elucidate these functions.

Quantitative Efficacy of this compound

The cytotoxic and growth-inhibitory effects of this compound have been quantified in various cancer cell lines. The following tables summarize the key in-vitro and in-vivo data.

Table 1: In-Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |

| ACHN | Renal Cell Carcinoma | IC50 | 11.7 | [3] |

| 786-O | Renal Cell Carcinoma | IC50 | 13.4 | [3] |

| MCF-7 | Breast Cancer | Effective Concentration | 7.5-20 | [3] |

| MDA-MB-231 | Breast Cancer | Effective Concentration | 7.5-20 | [3] |

| MIA PaCa-2 | Pancreatic Cancer | Effective Concentration | 15-20 | [4] |

| PANC-1 | Pancreatic Cancer | Effective Concentration | 15-20 | [4] |

| RKO | Colon Cancer | Effective Concentration | 15-20 | [4] |

| SW480 | Colon Cancer | Effective Concentration | 15-20 | [4] |

Table 2: In-Vivo Efficacy of this compound

| Animal Model | Cancer Type | Dosage | Outcome | Reference |

| Mice with E. coli pneumonia | N/A (Immune Response) | 2 mg/kg (single intratracheal dose) | Reduced mortality (36.6% vs. 75%) | [3] |

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action is the antagonism of NR4A1.[2][3] This interaction triggers a cascade of downstream events that collectively inhibit cancer cell proliferation and survival.

NR4A1 Antagonism and Apoptosis Induction

As an NR4A1 antagonist, this compound inhibits the pro-oncogenic functions of this nuclear receptor.[5] Knockdown of NR4A1 itself has been shown to decrease cell proliferation and induce apoptosis in cancer cells.[6] this compound mimics this effect, leading to the induction of apoptosis, a form of programmed cell death.[3] This is evidenced by increased Annexin V staining and the cleavage of caspases in treated cells.[6]

Figure 1: Simplified overview of this compound's primary mechanism of action.

Modulation of Gene and Protein Expression

This compound significantly alters the expression of various genes and proteins involved in cancer progression. In rhabdomyosarcoma cells, it decreases the expression of the PAX3-FOXO1A fusion protein and its downstream targets, including N-Myc, Rassf4, MyoD1, Grem1, and DAPK1.[3] Furthermore, it has been shown to downregulate the expression of Sp-regulated genes like survivin by inhibiting Sp1 transactivation.[5]

Induction of Endoplasmic Reticulum (ER) Stress

Another key mechanism is the induction of ER stress.[3] Treatment with this compound leads to an increase in ER stress markers such as CHOP, ATF4, and p-PERK.[3] This cellular stress response can ultimately trigger apoptosis. The induction of ER stress by diindolylmethane analogs has been linked to the upregulation of death receptor 5 (DR5), further amplifying the apoptotic signal.[7]

Figure 2: Signaling cascade of this compound-induced ER stress leading to apoptosis.

Inhibition of the mTOR Signaling Pathway

In colon cancer cells, this compound and its analogs have been shown to inhibit the mammalian target of rapamycin (mTOR) signaling pathway.[5] This inhibition is mediated through the activation of the p53/sestrin2/AMPKα axis.[5] The mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antineoplastic activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 1.2 × 10^4 cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control and determine the IC50 value.

Apoptosis Assay (Annexin V Staining)

This assay is used to detect and quantify apoptosis induced by this compound.

-

Cell Treatment: Treat cancer cells with this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Quantification: Quantify the percentage of apoptotic cells.[6]

Western Blot Analysis

This technique is used to detect changes in protein expression levels following treatment with this compound.

-

Protein Extraction: Lyse treated and untreated cells in RIPA buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., NR4A1, PAX3-FOXO1A, CHOP, cleaved caspases) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[6]

Figure 3: Standard workflow for Western Blot analysis.

Conclusion

This compound represents a promising antineoplastic agent with a well-defined mechanism of action centered on the antagonism of the NR4A1 nuclear receptor. Its ability to induce apoptosis, trigger ER stress, and inhibit the mTOR signaling pathway underscores its multifaceted approach to combating cancer cell growth and survival. The quantitative data from both in-vitro and in-vivo studies provide a solid foundation for its further development. The detailed experimental protocols outlined in this guide offer a practical framework for researchers to investigate this compound and similar compounds, paving the way for future advancements in cancer therapy.

References

- 1. This compound - LabNet Biotecnica [labnet.es]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3,3'-diindolylmethane (DIM) and its derivatives induce apoptosis in pancreatic cancer cells through endoplasmic reticulum stress-dependent upregulation of DR5 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to DIM-C-pPhCO2Me: A Nuclear Receptor 4A1 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of DIM-C-pPhCO2Me, a potent antagonist of the Nuclear Receptor 4A1 (NR4A1), also known as Nur77. This document details the compound's chemical properties, including its CAS number and molecular structure. Furthermore, it consolidates key quantitative data from various studies and outlines detailed experimental protocols for its synthesis and biological evaluation. The guide also visualizes the compound's mechanism of action through signaling pathway diagrams, offering a valuable resource for researchers in oncology and drug discovery.

Chemical Identity and Properties

This compound, formally known as methyl 4-[bis(1H-indol-3-yl)methyl]benzoate, is a member of the C-DIM (1,1-bis(3'-indolyl)-1-(p-substituted phenyl)methane) family of compounds.[1]

| Property | Value | Reference |

| CAS Number | 151358-48-4 | [2] |

| Molecular Formula | C25H20N2O2 | [2] |

| Molecular Weight | 380.44 g/mol | [3] |

| IUPAC Name | methyl 4-[bis(1H-indol-3-yl)methyl]benzoate | [4] |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)C(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54 | [5] |

| InChI | InChI=1S/C25H20N2O2/c1-29-25(28)17-12-10-16(11-13-17)24(20-14-26-22-8-4-2-6-18(20)22)21-15-27-23-9-5-3-7-19(21)23/h2-15,24,26-27H,1H3 | [4] |

| Appearance | Light yellow to yellow solid | [3][6] |

| Purity | >98% | [5] |

Molecular Structure:

Source: PubChem CID 15637614[4]

Biological Activity and Mechanism of Action

This compound functions as a direct antagonist of the nuclear receptor 4A1 (NR4A1).[7][8] NR4A1 is implicated in the regulation of cancer cell proliferation, survival, and migration.[2] By binding to NR4A1, this compound inhibits its pro-oncogenic activities, leading to anti-neoplastic effects in various cancer models, including breast, colon, pancreatic, and renal cancers.[1][3]

The primary mechanisms of action include:

-

Induction of Apoptosis: The compound has been shown to induce programmed cell death in cancer cells.[3]

-

Inhibition of Cell Proliferation: It effectively halts the growth of various cancer cell lines.[3]

-

Modulation of Gene Expression: this compound alters the expression of genes involved in cell survival and stress responses. It has been observed to decrease the expression of PAX3-FOXO1A, N-Myc, Rassf4, MyoD1, Grem1, DAPK1, TXNDC5, and IDH1.[3] It also induces markers of endoplasmic reticulum (ER) stress such as CHOP, ATF4, and p-PERK.[3]

-

Inhibition of Cell Migration and Adhesion: The compound reduces the migratory and adhesive capabilities of cancer cells by decreasing the expression of β1-integrin.[1][9]

Signaling Pathway Modulation

A key aspect of this compound's activity is its ability to inhibit the mTOR (mechanistic Target of Rapamycin) signaling pathway. This inhibition is often mediated through an increase in reactive oxygen species (ROS) and the activation of the AMPKα (AMP-activated protein kinase α) axis.

References

- 1. Nuclear Receptor 4A1 (NR4A1) Antagonists Target Paraspeckle Component 1 (PSPC1) in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Orphan Nuclear Receptor 4A1 (NR4A1) and Novel Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biorxiv.org [biorxiv.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Nuclear Receptor 4A (NR4A) Family – Orphans No More - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. rupress.org [rupress.org]

In Vitro Efficacy of DIM-C-pPhCO2Me: A Technical Overview for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive analysis of the in vitro effects of 1,1-bis(3′-indolyl)-1-(p-methoxycarbonylphenyl)methane (DIM-C-pPhCO2Me), a synthetic derivative of 3,3′-diindolylmethane (DIM). As a potent antagonist of the nuclear receptor 4A1 (NR4A1), also known as Nur77 or TR3, this compound has emerged as a promising candidate for cancer therapy. This document synthesizes available data on its impact on various cancer cell lines, detailing its mechanism of action, effects on cell viability, apoptosis, and relevant signaling pathways. Experimental protocols and visual representations of key cellular processes are included to support further research and development.

Data Presentation: Anti-cancer Activity of this compound

The anti-proliferative effects of this compound have been quantified in several cancer cell lines. The following tables summarize the available half-maximal inhibitory concentration (IC50) values and qualitative apoptotic effects.

Table 1: IC50 Values of this compound in Renal Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Citation |

| ACHN | Renal Cell Carcinoma | 11.7 | [1] |

| 786-O | Renal Cell Carcinoma | 13.4 | [1] |

Table 2: Qualitative Apoptotic Effects of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Concentration Range (µM) | Exposure Time (hours) | Observed Effect | Citation |

| ACHN | Renal Cell Carcinoma | 0-20 | 24 | Inhibition of growth and induction of apoptosis | [1] |

| 786-O | Renal Cell Carcinoma | 0-20 | 24 | Inhibition of growth and induction of apoptosis | [1] |

| MCF-7 | Breast Cancer | 7.5-20 | 24 | Significant growth inhibition and apoptosis induction | [1] |

| MDA-MB-231 | Breast Cancer | 7.5-20 | 24 | Significant growth inhibition and apoptosis induction | [1] |

| SKBR3 | Breast Cancer | Not specified | 24 | Apoptosis induction | [2] |

Core Mechanism of Action: NR4A1 Antagonism

This compound functions as a direct antagonist of the orphan nuclear receptor NR4A1.[1] NR4A1 is frequently overexpressed in solid tumors and promotes cancer cell proliferation, survival, and migration. By binding to NR4A1, this compound inhibits its transcriptional activity, leading to the downstream effects observed in cancer cells.

Key Signaling Pathways Modulated by this compound

The antagonism of NR4A1 by this compound initiates a cascade of events impacting critical signaling pathways that govern cell fate.

NR4A1-Mediated Gene Regulation

This compound treatment leads to the downregulation of NR4A1 target genes that are crucial for cancer cell survival and proliferation. In rhabdomyosarcoma cells, this includes the decreased expression of PAX3-FOXO1A and its downstream targets N-Myc, Rassf4, MyoD1, Grem1, and DAPK1.[1]

Induction of Apoptosis and ER Stress

This compound is a potent inducer of apoptosis.[1] This programmed cell death is, in part, mediated by the induction of endoplasmic reticulum (ER) stress. Markers of ER stress, such as CHOP, ATF4, and p-PERK, are upregulated following treatment with this compound.[1]

Inhibition of the mTOR Signaling Pathway

The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in cancer. While direct studies on this compound's effect on mTOR are limited, related C-DIM compounds that also antagonize NR4A1 have been shown to inhibit mTOR signaling. This inhibition is often mediated through the activation of the p53/sestrin2/AMPKα axis.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. The following are generalized methodologies for key in vitro assays based on standard laboratory practices.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-20 µM) for 24-72 hours. Include a vehicle control (DMSO).

-

MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative, PI-negative: Viable cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Western Blot Analysis

This technique is used to detect and quantify specific proteins involved in signaling pathways.

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., NR4A1, cleaved PARP, p-mTOR, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

This compound demonstrates significant in vitro anti-cancer activity across various cancer cell lines, primarily through the antagonism of NR4A1. Its ability to induce apoptosis and modulate key signaling pathways highlights its therapeutic potential. Further research is warranted to obtain a more comprehensive quantitative dataset on its effects on apoptosis and cell cycle progression in a wider range of cancer types. Elucidating the full spectrum of its downstream targets and its potential for synergistic combinations with other chemotherapeutic agents will be crucial for its clinical translation. This technical guide serves as a foundational resource to facilitate these future investigations.

References

Preliminary In Vivo Efficacy of DIM-C-pPhCO2Me: A Technical Guide for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vivo studies of DIM-C-pPhCO2Me, a promising antagonist of the nuclear receptor 4A1 (NR4A1), in various animal models. This document details its mechanism of action, summarizes key quantitative data from preclinical studies, and provides detailed experimental protocols for the methodologies cited.

Core Mechanism of Action

This compound is a member of the C-DIM family of compounds that acts as an antagonist to NR4A1 (also known as Nur77 or TR3). NR4A1 is a transcription factor implicated in the regulation of cancer cell proliferation, survival, and migration. By antagonizing NR4A1, this compound disrupts key oncogenic signaling pathways, leading to the inhibition of tumor growth and induction of apoptosis. In preclinical models, the closely related analog DIM-C-pPhOH has been shown to inhibit tumor growth by impacting the mTOR signaling pathway and promoting programmed cell death.

Summary of In Vivo Quantitative Data

Table 1: Efficacy of DIM-C-pPhOH in an Orthotopic Lung Cancer Mouse Model

| Parameter | Control Group (Corn oil) | Treatment Group (DIM-C-pPhOH, 30 mg/kg/day) |

| Median Tumor Weight (mg) | Data not specified | Significantly reduced vs. control |

| Median Tumor Volume (mm³) | Data not specified | Significantly reduced vs. control |

| Treatment Duration | 4 weeks | 4 weeks |

| Administration Route | Oral gavage | Oral gavage |

Data derived from studies on A549 human lung cancer cells implanted in athymic nude mice.

Key Signaling Pathways

The anticancer activity of this compound and related C-DIMs is attributed to their ability to modulate critical signaling pathways involved in cell growth, proliferation, and survival. The two primary pathways affected are the mTOR signaling pathway and the intrinsic apoptosis pathway.

Methodological & Application

Application Notes and Protocols for DIM-C-pPhCO2Me in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of DIM-C-pPhCO2Me, a potent antagonist of the nuclear receptor 4A1 (NR4A1/Nur77), for use in various in vitro assays.[1][2][3][4][5] Proper handling and preparation of this compound are crucial for obtaining reproducible and reliable experimental results.

Compound Information

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₀N₂O₂ | [3][6][7] |

| Molecular Weight | 380.44 g/mol | [1][3][4][7] |

| Appearance | Pink to light red powder | [3] |

| Purity | ≥98% (HPLC) | [3][6] |

| CAS Number | 151358-48-4 | [2][3][6][7] |

Solubility Data

The solubility of this compound can vary between batches and suppliers. It is recommended to perform a solubility test for each new batch. The compound is soluble in several organic solvents.[6]

| Solvent | Reported Solubility Range |

| DMSO | 2 mg/mL to ≥ 125 mg/mL (5.26 mM to ≥ 328.57 mM) |

| DMF | 30 mg/mL (~78.85 mM) |

| Ethanol | 20 mg/mL (~52.57 mM) |

Note: It is highly recommended to use fresh, anhydrous DMSO to avoid reduced solubility due to moisture absorption.[1]

Preparation of Stock Solutions

For in vitro cellular assays, it is standard practice to prepare a concentrated stock solution in an organic solvent, which is then further diluted in a cell culture medium to the desired final concentration.

Materials

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Sterile, filtered pipette tips

Protocol for Preparing a 10 mM DMSO Stock Solution

-

Weighing the Compound: Accurately weigh a small amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.8044 mg of the compound.

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. To continue the example, add 1 mL of DMSO.

-

Dissolution:

-

Sterilization: While not always necessary for a DMSO stock, if required, the solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

-

Aliquoting and Storage:

Preparation of Working Solutions for Cell-Based Assays

The concentrated DMSO stock solution must be diluted to the final working concentration in the cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.

Protocol for Preparing a 10 µM Working Solution

-

Intermediate Dilution (Optional but Recommended): To avoid precipitation, it is often beneficial to perform an intermediate dilution of the stock solution in the cell culture medium. For example, dilute the 10 mM stock solution 1:100 in the culture medium to obtain a 100 µM intermediate solution.

-

Final Dilution: Add the required volume of the stock or intermediate solution to the cell culture medium to achieve the final desired concentration. For instance, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would add 1 µL of the stock solution to 999 µL of the cell culture medium.

-

Mixing: Mix the working solution thoroughly by gentle pipetting or inverting the tube before adding it to the cells.

-

Vehicle Control: It is essential to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the experimental wells.

Experimental Workflow for In Vitro Assays

The following diagram illustrates a typical workflow for utilizing this compound in a cell-based in vitro assay, such as a cell viability or apoptosis assay.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound ≥98% (HPLC) | 151358-48-4 [sigmaaldrich.com]

- 4. glpbio.com [glpbio.com]

- 5. This compound - LabNet Biotecnica [labnet.es]

- 6. caymanchem.com [caymanchem.com]

- 7. This compound Supplier | CAS 151358-48-4 | AOBIOUS [aobious.com]

- 8. DIM-C-pPhOH | Apoptosis | TargetMol [targetmol.com]

Application Notes and Protocols: DIM-C-pPhCO2Me for Cancer Cell Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of DIM-C-pPhCO2Me, a known nuclear receptor 4A1 (NR4A1) antagonist, in cancer cell research. The following sections detail recommended concentrations, experimental protocols, and the underlying signaling pathways affected by this compound.

Quantitative Data Summary

The efficacy of this compound has been evaluated across various cancer cell lines. The following table summarizes the effective concentrations and half-maximal inhibitory concentration (IC50) values reported in the literature.

| Cancer Type | Cell Line | Concentration Range | IC50 Value | Observed Effects |

| Renal Cell Carcinoma | ACHN | 0-20 µM | 11.7 µM | Decreased cell proliferation, induction of apoptosis.[1] |

| Renal Cell Carcinoma | 786-O | 0-20 µM | 13.4 µM | Decreased cell proliferation, induction of apoptosis.[1] |

| Breast Cancer | MCF-7 | 7.5-20 µM | Not Reported | Inhibition of cell growth.[1] |

| Breast Cancer | MDA-MB-231 | 7.5-20 µM | Not Reported | Inhibition of cell growth.[1] |

| Rhabdomyosarcoma | Rh30 | Not Reported | Not Reported | Induction of IL24 gene expression, decreased PAX3-FOXO1A protein expression.[1] |

| Colon Cancer | RKO | Not Reported | Not Reported | Decreased cell growth, induction of apoptosis. |

| Colon Cancer | SW480 | Not Reported | Not Reported | Decreased cell growth, induction of apoptosis. |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

Cell Culture and Maintenance

-

Cell Lines: ACHN, 786-O, MCF-7, MDA-MB-231, RKO, and SW480 cells can be obtained from recognized cell repositories.

-

Culture Medium: Grow cells in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells upon reaching 80-90% confluency.

This compound Preparation and Treatment

-

Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).[2] Store the stock solution at -20°C or -80°C for long-term stability.[1][2]

-

Working Concentrations: On the day of the experiment, dilute the stock solution with a complete culture medium to achieve the desired final concentrations (e.g., 0-20 µM).

-

Treatment Protocol:

-

Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).

-

Allow cells to adhere and grow for 24 hours.

-

Replace the medium with a fresh medium containing various concentrations of this compound or DMSO as a vehicle control.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

Cell Viability Assay (MTT or CellTiter-Glo®)

-

Following treatment with this compound, add the viability reagent (e.g., MTT or CellTiter-Glo®) to each well.

-

Incubate according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control. The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro.[3]

Apoptosis Assay (Annexin V Staining)

-

After treatment, harvest the cells and wash them with cold phosphate-buffered saline (PBS).

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

Western Blot Analysis

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., NR4A1, cleaved PARP, cleaved Caspase-3, Bcl-2, p53, sestrin 2, p-AMPKα, p-p70S6K, p-S6RP) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use β-actin as a loading control.

Visualized Signaling Pathways and Workflows

Experimental Workflow

The following diagram outlines the general experimental workflow for evaluating the effects of this compound on cancer cells.

Signaling Pathway of this compound in p53-positive Cancer Cells

This compound acts as an antagonist of NR4A1, leading to the inhibition of mTOR signaling in cancer cells expressing wild-type p53.[4] This is achieved through the activation of the p53/sestrin2/AMPKα axis.[4]

Mechanism of Action

This compound is an antagonist of the nuclear receptor 4A1 (NR4A1), also known as Nur77.[1][2] By binding to NR4A1, it inhibits its pro-oncogenic functions.[4] This antagonism leads to the induction of apoptosis and the inhibition of cell growth in various cancer cell lines.[1][4]

In p53-positive cancer cells, this compound has been shown to inhibit the mammalian target of rapamycin (mTOR) signaling pathway.[4] This occurs through the activation of a p53-dependent pathway that involves the upregulation of sestrin 2 and subsequent activation of AMP-activated protein kinase (AMPKα).[4] Activated AMPKα then inhibits mTOR signaling, leading to decreased cell proliferation and survival.[4]

Furthermore, this compound treatment has been observed to decrease the expression of Sp-regulated genes, such as survivin, which are critical for cancer cell survival.[4] The compound also induces markers of endoplasmic reticulum (ER) stress, such as CHOP, ATF4, and p-PERK, which can contribute to apoptosis.[1]

References

Application Notes and Protocols for Western Blot Analysis of Protein Expression Following DIM-C-pPhCO2Me Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

DIM-C-pPhCO2Me is a synthetic derivative of 1,1-bis(3'-indolyl)-1-(p-substituted phenyl)methane (C-DIM) and functions as a potent antagonist of the nuclear receptor 4A1 (NR4A1), also known as Nur77.[1] NR4A1 is implicated in the regulation of cell proliferation, apoptosis, and survival, and its overexpression is associated with several types of cancer. By antagonizing NR4A1, this compound has been shown to modulate the expression of various proteins involved in key cellular signaling pathways, leading to anti-neoplastic effects in preclinical models. These pathways include the mTOR signaling cascade and the endoplasmic reticulum (ER) stress response.

Western blotting is an essential technique to elucidate the mechanism of action of this compound by quantifying the changes in protein expression in response to treatment. This document provides detailed protocols for cell treatment, lysate preparation, and Western blot analysis to investigate the effects of this compound on target protein expression.

Data Presentation: Expected Protein Expression Changes

The following tables summarize the anticipated changes in the expression of key proteins in cancer cell lines following treatment with this compound, based on its activity as an NR4A1 antagonist. These tables are designed to guide researchers in their experimental design and data interpretation.

Table 1: Downregulated Proteins Following this compound Treatment

| Target Protein | Function | Expected Change in Expression |

| Survivin | Inhibition of apoptosis, regulation of cell division | Significant Decrease |

| Bcl-2 | Inhibition of apoptosis | Decrease |

| EGFR | Cell proliferation, survival, and metastasis | Decrease |

| PAX3-FOXO1A | Oncogenic fusion protein in rhabdomyosarcoma | Decrease |

| N-Myc | Oncogene, cell growth and proliferation | Decrease |

| Rassf4 | Tumor suppressor | Decrease |

| MyoD1 | Muscle differentiation | Decrease |

| Grem1 | Growth factor antagonist | Decrease |

| DAPK1 | Pro-apoptotic protein kinase | Decrease |

| TXNDC5 | Protein disulfide isomerase | Decrease |

| IDH1 | Enzyme in cellular metabolism | Decrease |

Table 2: Upregulated and Phosphorylation-Modified Proteins Following this compound Treatment

| Target Protein | Function | Expected Change in Expression/Phosphorylation |

| CHOP | Pro-apoptotic transcription factor in ER stress | Marked Increase |

| ATF4 | Transcription factor in ER stress and integrated stress response | Increase |

| p-PERK | Phosphorylated (activated) form of PERK, an ER stress sensor | Increase in Phosphorylation |

| Sestrin 2 | Stress-inducible protein, inhibitor of mTOR signaling | Increase |

| p-AMPKα | Phosphorylated (activated) form of AMPK, a cellular energy sensor | Increase in Phosphorylation |

| Cleaved Caspase-3 | Executioner caspase in apoptosis | Increase |

| Cleaved PARP | Substrate of activated caspases, marker of apoptosis | Increase |

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol outlines the general procedure for treating adherent cancer cell lines with this compound. Optimization of cell seeding density, treatment duration, and drug concentration is recommended for each cell line.

Materials:

-

Cancer cell line of interest (e.g., colon, pancreatic, endometrial)

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

Dimethyl sulfoxide (DMSO), sterile

-

Phosphate-buffered saline (PBS), sterile

-

6-well or 10 cm cell culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed the cells in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.

-

Cell Adherence: Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C or -80°C for long-term use.

-

Treatment: On the day of treatment, dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 5, 10, 20 µM). Also, prepare a vehicle control using the same concentration of DMSO as in the highest drug concentration.

-

Medium Replacement: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Harvesting: After the incubation period, proceed to cell lysis for protein extraction.

Preparation of Cell Lysates

This protocol describes the preparation of whole-cell lysates for Western blot analysis.

Materials:

-

Treated and control cells from the previous protocol

-

Ice-cold PBS

-

RIPA lysis buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors

-

Cell scraper

-

Microcentrifuge tubes

-

Microcentrifuge (4°C)

Procedure:

-

Washing: Place the cell culture plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Lysis: Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well/dish (e.g., 100-200 µL for a well in a 6-well plate).

-

Scraping: Scrape the adherent cells using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

-

Supernatant Collection: Carefully transfer the supernatant (which contains the soluble proteins) to a new pre-chilled microcentrifuge tube.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.

-

Storage: Store the lysates at -80°C until use.

Western Blot Analysis

This protocol provides a standard procedure for sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and immunoblotting.

Materials:

-

Cell lysates

-

Laemmli sample buffer (4x or 6x)

-

SDS-PAGE gels (precast or hand-casted)

-

Electrophoresis apparatus and running buffer

-

Transfer apparatus, transfer buffer, and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies (specific to the target proteins)

-

HRP-conjugated secondary antibodies

-

Tris-buffered saline with Tween 20 (TBST)

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Procedure:

-

Sample Preparation: Thaw the cell lysates on ice. Mix an appropriate amount of protein (e.g., 20-40 µg) with Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes.

-

SDS-PAGE: Load the denatured protein samples and a protein ladder into the wells of the SDS-PAGE gel. Run the gel at a constant voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: After transfer, block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. The dilution factor will depend on the antibody manufacturer's recommendations.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Detection: Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to a loading control (e.g., β-actin or GAPDH) to account for loading differences.

Mandatory Visualizations

Caption: A streamlined workflow for Western blot analysis.

Caption: Inhibition of the mTOR signaling pathway.

Caption: Induction of ER stress-mediated apoptosis.

References

Application Notes and Protocols: Utilizing DIM-C-pPhCO2Me in Combination Chemotherapy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the rationale and methodologies for utilizing DIM-C-pPhCO2Me, a potent NR4A1 antagonist, in combination with standard chemotherapy agents. The protocols outlined below are intended to serve as a foundational guide for preclinical research aimed at exploring synergistic anti-cancer effects.

Introduction

This compound is a member of the 1,1-bis(3′-indolyl)-1-(p-substituted phenyl)methane (C-DIM) class of compounds that acts as an antagonist to the Nuclear Receptor 4A1 (NR4A1), also known as Nur77 or TR3.[1] NR4A1 is a transcription factor that is overexpressed in various cancers and plays a pro-oncogenic role by promoting cell proliferation, survival, and metabolic reprogramming.[1][2] By antagonizing NR4A1, this compound has been shown to inhibit cancer cell growth and induce apoptosis in a range of cancer cell lines, including those of the breast, colon, and kidney.[3] The modulation of key survival pathways by this compound provides a strong rationale for its use in combination with conventional cytotoxic chemotherapy to enhance therapeutic efficacy and potentially overcome drug resistance.

Mechanism of Action and Rationale for Combination Therapy

This compound exerts its anti-cancer effects by inhibiting NR4A1-mediated transcription of genes involved in cell survival and proliferation, such as Sp-regulated genes (e.g., survivin, bcl-2) and those involved in the mTOR signaling pathway. This targeted approach suggests that this compound could sensitize cancer cells to the cytotoxic effects of traditional chemotherapy agents. By simultaneously targeting distinct pathways, combination therapy can lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the effects of individual agents.

Preclinical Data Summary (Single Agent)

The following table summarizes the reported in vitro efficacy of this compound as a single agent in various cancer cell lines. This data serves as a baseline for designing combination studies.

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Observed Effects |

| ACHN | Renal Cell Carcinoma | 11.7 | 24 | Growth inhibition, Apoptosis induction |

| 786-O | Renal Cell Carcinoma | 13.4 | 24 | Growth inhibition, Apoptosis induction |

| MCF-7 | Breast Cancer | 7.5 - 20 | 24 | Significant growth inhibition |

| MDA-MB-231 | Breast Cancer | 7.5 - 20 | 24 | Significant growth inhibition |

| Rh30 | Rhabdomyosarcoma | Not specified | 24 | Induction of IL24 gene expression, Decreased PAX3-FOXO1A protein expression |

Proposed Combination Regimens

Based on the known activity of this compound and standard-of-care chemotherapeutics, the following combinations are proposed for investigation:

-

Rhabdomyosarcoma: this compound in combination with Vincristine, Actinomycin D, and/or Cyclophosphamide.[4][5][6]

-

Endometrial Cancer: this compound in combination with Carboplatin and/or Paclitaxel.[7][8][9]

Experimental Protocols

The following are detailed protocols for conducting in vitro combination studies with this compound.

Protocol 1: Preparation of Stock Solutions

-

This compound Stock Solution:

-

Chemotherapy Agent Stock Solutions:

-

Prepare stock solutions of Vincristine, Actinomycin D, Cyclophosphamide, Carboplatin, or Paclitaxel in their recommended solvents (e.g., sterile water, DMSO) at a concentration of 10 mM.

-

Store according to the manufacturer's instructions.

-

Protocol 2: In Vitro Synergy Study using MTT Assay

This protocol is designed to assess the synergistic cytotoxic effects of this compound in combination with a standard chemotherapy agent.

Materials:

-

Cancer cell line of interest (e.g., Rh30 for rhabdomyosarcoma, Ishikawa for endometrial cancer)

-

Complete cell culture medium

-

96-well plates

-

This compound and chemotherapy agent stock solutions

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Drug Treatment:

-

Prepare serial dilutions of this compound and the selected chemotherapy agent in complete medium.

-

Treat the cells with:

-

This compound alone (at various concentrations)

-

Chemotherapy agent alone (at various concentrations)

-

A combination of both drugs at a constant ratio (e.g., based on the IC50 ratio of the individual drugs) or in a checkerboard format.

-

-

Include a vehicle control (medium with DMSO, final concentration <0.5%).

-

The final volume in each well should be 200 µL.

-

-

Incubation:

-

Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

MTT Assay:

-

Data Acquisition:

Protocol 3: Data Analysis and Synergy Quantification

The interaction between this compound and the chemotherapy agent can be quantified by calculating the Combination Index (CI) using the Chou-Talalay method.[12][13][14]

Calculation:

The CI is calculated using the following formula: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where:

-

(D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that achieve a certain effect (e.g., 50% inhibition).

-

(Dx)₁ and (Dx)₂ are the concentrations of the individual drugs that achieve the same effect.

Interpretation of CI values:

-

CI < 1: Synergism

-

CI = 1: Additive effect

-

CI > 1: Antagonism

Software such as CompuSyn can be used to automate the calculation of CI values and generate isobolograms for a visual representation of the synergy.

Visualizations

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for assessing its combination effects.

Caption: Inhibition of NR4A1 signaling by this compound.

Caption: General experimental workflow for synergy assessment.

Conclusion

The unique mechanism of action of this compound as an NR4A1 antagonist presents a promising opportunity for its use in combination with standard chemotherapy regimens. The protocols and information provided herein offer a solid framework for researchers to design and execute preclinical studies to validate the synergistic potential of these combinations, with the ultimate goal of developing more effective and less toxic cancer therapies.

References

- 1. Therapeutic potential of NR4A1 in cancer: Focus on metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Targeting the nuclear orphan receptor NR4A1: a key target in lung cancer progression and therapeutic resistance [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. droracle.ai [droracle.ai]

- 5. Rhabdomyosarcoma: Current Therapy, Challenges, and Future Approaches to Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemotherapy for Rhabdomyosarcoma | American Cancer Society [cancer.org]

- 7. Chemotherapy for Endometrial Cancer in Adjuvant and Advanced Disease Settings - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemotherapy for Endometrial Cancer | American Cancer Society [cancer.org]

- 9. Chemotherapy for Endometrial Cancer: What To Expect | MyEndometrialCancerTeam [myendometrialcancerteam.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. mythreyaherbal.com [mythreyaherbal.com]

- 13. researchgate.net [researchgate.net]

- 14. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Transfection Assays to Study NR4A1-Dependent Transactivation with DIM-C-pPhCO2Me

For Researchers, Scientists, and Drug Development Professionals

Introduction

The nuclear receptor subfamily 4 group A member 1 (NR4A1), also known as Nur77 or TR3, is an orphan nuclear receptor that plays a pivotal role in cell proliferation, apoptosis, and inflammation.[1][2] It is considered a pro-oncogenic factor in several cancers, making it a promising therapeutic target.[3][4] NR4A1 can regulate gene expression by binding to specific DNA sequences, such as the NGFI-B response element (NBRE) and the Nur-responsive element (NuRE), as a monomer or homodimer.[2][4][5]

One class of compounds that modulate NR4A1 activity is the 1,1-bis(3′-indolyl)-1-(p-substituted phenyl)methanes (C-DIMs). Among these, DIM-C-pPhCO2Me has been identified as an antagonist of NR4A1.[6][7] This compound binds to the ligand-binding domain of NR4A1 and inhibits its transcriptional activity.[6][8] Luciferase reporter assays are a robust method to quantify the antagonistic effects of compounds like this compound on NR4A1-dependent transactivation. This document provides detailed protocols and data for utilizing transfection assays to study this interaction.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of NR4A1 antagonism by this compound and the general experimental workflow for the transfection assay.

Caption: NR4A1 antagonism by this compound.

References

- 1. atlasgeneticsoncology.org [atlasgeneticsoncology.org]

- 2. Frontiers | Therapeutic potential of NR4A1 in cancer: Focus on metabolism [frontiersin.org]

- 3. Nuclear Receptor 4A1 (NR4A1) Antagonists Induce ROS-dependent Inhibition of mTOR Signaling in Endometrial Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. NR4A1 (NurRE) Reporter Lentivirus | LipExoGen Biotech [lipexogen.com]

- 6. Diindolylmethane Analogs Bind NR4A1 and Are NR4A1 Antagonists in Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nuclear receptor 4A1 (NR4A1) as a drug target for treating rhabdomyosarcoma (RMS) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. portlandpress.com [portlandpress.com]

Proper storage and handling of DIM-C-pPhCO2Me powder and solutions.

Introduction

DIM-C-pPhCO2Me is a potent antagonist of the nuclear receptor 4A1 (NR4A1), also known as Nur77.[1][2] It has demonstrated significant anti-neoplastic activity in various cancer cell lines, including those of the breast, kidney, and rhabdomyosarcoma.[1] Its mechanism of action involves the induction of apoptosis and the modulation of key signaling pathways involved in cell proliferation and survival.[1] These application notes provide detailed guidelines for the proper storage, handling, and use of this compound powder and solutions to ensure experimental reproducibility and integrity.

Chemical Properties

| Property | Value |

| Molecular Formula | C₂₅H₂₀N₂O₂ |

| Molecular Weight | 380.44 g/mol |

| CAS Number | 151358-48-4 |

| Appearance | Light yellow to yellow solid |

Proper Storage and Handling of this compound Powder

Proper storage of the lyophilized powder is crucial to maintain its stability and efficacy.

Storage Conditions:

| Condition | Duration | Notes |

| -20°C | Up to 3 years | Recommended for long-term storage.[2] |

| 4°C | Up to 2 years | Suitable for intermediate-term storage.[1] |

| 0°C (desiccated) | Short-term | Recommended for brief periods.[3] |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the powder.

-

Handle in a well-ventilated area to avoid inhalation of dust particles.

-

Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

Preparation and Storage of this compound Solutions

Solubility:

| Solvent | Solubility |

| DMSO | ≥ 125 mg/mL |

| DMF | 30 mg/mL |

| Ethanol | 20 mg/mL |

| Water | Insoluble |

Stock Solution Preparation (10 mM in DMSO):

-

Equilibrate the this compound powder to room temperature before opening the vial.

-

To prepare a 10 mM stock solution, add 262.9 µL of fresh, anhydrous DMSO to 1 mg of this compound powder.

-

Vortex or sonicate briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Storage of Stock Solutions:

| Condition | Duration | Notes |

| -80°C | Up to 2 years | Recommended for long-term storage.[1] |